N-(5-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide
Description
Properties
Molecular Formula |
C10H14N2OS |
|---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C10H14N2OS/c1-7-6-11-10(14-7)12-9(13)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,11,12,13) |
InChI Key |
VJXYDYVVQABSFI-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(S1)NC(=O)C2CCCC2 |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CCCC2 |
Origin of Product |
United States |
Biological Activity
N-(5-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 214.30 g/mol. The compound features a cyclopentane ring substituted with a thiazole moiety, which is known to enhance its biological reactivity.
The biological activity of this compound primarily arises from its ability to interact with various biological targets, including enzymes and receptors. The thiazole ring facilitates binding to active sites of enzymes, affecting their function:
- Enzyme Inhibition : this compound has been noted for its potential to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes critical in neurotransmission. This inhibition may have implications for treating neurodegenerative diseases such as Alzheimer's disease.
- Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens, suggesting its potential utility in developing new antibiotics.
Biological Activity Overview
| Biological Activity | Details |
|---|---|
| Enzyme Inhibition | Inhibits acetylcholinesterase and butyrylcholinesterase |
| Antimicrobial Properties | Effective against a range of bacteria and fungi |
| Anticancer Potential | Shows promise in inhibiting cancer cell proliferation |
| Neuroprotective Effects | May protect neuronal cells from degeneration |
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that this compound could enhance cognitive function in animal models by inhibiting cholinesterase activity, thereby increasing acetylcholine levels in synaptic clefts.
- Antimicrobial Efficacy : In vitro studies have shown that this compound possesses significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.
- Anticancer Activity : Research indicates that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis. The compound's ability to modulate signaling pathways involved in cell survival is under investigation.
Comparison with Related Compounds
The biological activity of this compound can be compared with similar thiazole-containing compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide | Cyclopentane ring with 4-methyl substitution | Similar enzyme inhibition properties |
| N-(5-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide | Cyclohexane ring instead of cyclopentane | Enhanced stability but potentially lower activity |
| N-(5-nitro-1,3-thiazol-2-yl)cyclopentanecarboxamide | Nitro group enhances reactivity | Increased antimicrobial potency |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Properties of N-(5-Methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide and Analogues
*Calculated based on molecular formula.
Key Observations :
- Structural Variations : The target compound’s cyclopentane-carboxamide structure contrasts with Meloxicam’s benzothiazine core and the nitro/trifluoromethyl groups in ’s antiparasitic agent. The cyclopentane ring introduces rigidity compared to linear propaneamide chains (e.g., ) .
- Solubility : Meloxicam’s poor aqueous solubility (0.05 mg/mL) suggests that the hydrophobic thiazole and aromatic systems in similar compounds may limit solubility. The target compound’s cyclopentane group could exacerbate this trend.
Preparation Methods
Reaction with Cyclopentanecarbonyl Chloride
A widely utilized method involves the nucleophilic acyl substitution of 5-methyl-1,3-thiazol-2-amine with cyclopentanecarbonyl chloride. This reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere, using triethylamine (EtN) as a base to neutralize HCl byproducts.
Procedure :
-
Dissolve 5-methyl-1,3-thiazol-2-amine (1.0 equiv) in dry DCM (0.2 M).
-
Add EtN (1.2 equiv) dropwise at 0°C.
-
Slowly introduce cyclopentanecarbonyl chloride (1.1 equiv) via syringe.
-
Warm to room temperature and stir for 6–12 hours.
-
Quench with water, extract with DCM, dry over NaSO, and purify via silica gel chromatography (hexanes/EtOAc 3:1).
Optimization Data :
Coupling via Carbodiimide Reagents
For cases where acyl chlorides are unstable, carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) is effective.
Procedure :
-
Combine cyclopentanecarboxylic acid (1.0 equiv), EDCI (1.2 equiv), and HOBt (1.2 equiv) in DMF (0.1 M).
-
Stir at 0°C for 30 minutes.
-
Add 5-methyl-1,3-thiazol-2-amine (1.0 equiv) and EtN (2.0 equiv).
-
Stir at room temperature for 24 hours.
-
Dilute with EtOAc, wash with 1M HCl and brine, dry, and purify via chromatography.
Optimization Data :
Thiazole Ring Construction via Hantzsch Synthesis
When 5-methyl-1,3-thiazol-2-amine is unavailable, the thiazole ring can be synthesized de novo using α-haloketones and thioureas, followed by amidation.
Synthesis of 5-Methyl-1,3-thiazol-2-amine
-
React thiourea (1.0 equiv) with chloroacetone (1.1 equiv) in ethanol (0.5 M) at reflux for 4 hours.
-
Cool to room temperature, filter precipitated 2-amino-5-methylthiazole hydrobromide, and neutralize with NaHCO.
-
Recrystallize from ethanol/water (3:1) to obtain pure 5-methyl-1,3-thiazol-2-amine.
Subsequent Amidation
Follow the acylation procedures outlined in Section 2.1 or 2.2 to attach the cyclopentanecarboxamide group.
Alternative Pathways and Modifications
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A mixture of 5-methyl-1,3-thiazol-2-amine, cyclopentanecarbonyl chloride, and EtN in DCM irradiated at 100°C for 15 minutes achieves 80% yield.
Solid-Phase Synthesis
For high-throughput applications, immobilize the thiazol-2-amine on Wang resin, perform acylation with cyclopentanecarboxylic acid/EDCI, and cleave with trifluoroacetic acid (TFA).
Analytical Characterization
Critical spectroscopic data for this compound:
Challenges and Mitigation Strategies
-
Low Solubility : The product exhibits limited solubility in polar solvents. Use DCM/THF mixtures during reactions.
-
Purification Difficulties : Silica gel chromatography with hexanes/EtOAc gradients (4:1 to 1:1) resolves impurities.
-
Moisture Sensitivity : Conduct acylation steps under anhydrous conditions with molecular sieves.
Scale-Up Considerations
Industrial-scale synthesis favors the direct acylation route due to fewer steps and higher atom economy. Continuous flow reactors achieve 90% conversion in 10 minutes at 120°C using supercritical CO as a solvent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
